N-acetyl-D-proline
Overview
Description
N-acetyl-D-proline is an organic compound belonging to the class of proline derivatives. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the proline molecule. This compound is known for its stability and solubility in various solvents, making it a valuable substance in both research and industrial applications .
Mechanism of Action
Target of Action
N-acetyl-D-proline primarily targets the (5R)-carbapenem-3-carboxylate synthase . This enzyme is found in Pectobacterium carotovorum subsp. carotovorum , a bacterium known for its role in plant diseases. The enzyme is involved in the biosynthesis of carbapenem antibiotics .
Mode of Action
This compound interacts with its target enzyme, catalyzing the Fe (2+) and alpha-ketoglutarate-dependent conversion of (3S,5S)-carbapenam to (5R)-carbapenem . This is an essential step in the biosynthesis of carbapenem antibiotics .
Biochemical Pathways
The biochemical pathway affected by this compound is the carbapenem antibiotic biosynthesis pathway . The downstream effects of this pathway include the production of carbapenem antibiotics, which are potent drugs used to treat bacterial infections .
Result of Action
The result of this compound’s action is the production of carbapenem antibiotics . These antibiotics are used to treat a wide range of bacterial infections, particularly those caused by Gram-negative bacteria .
Biochemical Analysis
Biochemical Properties
N-acetyl-D-proline plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may be used in studies of the binding of substrates and inhibitors by ACE and to differentiate the specificities of various aminoacylases .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-acetyl-D-proline can be synthesized through the acetylation of D-proline. The reaction typically involves the use of acetic anhydride as the acetylating agent in an aqueous solution. The reaction is conducted at elevated temperatures, usually between 50°C to 70°C, to ensure efficient acetylation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of acetic anhydride and D-proline in large reactors, with careful control of temperature and reaction time to maximize yield and purity. The resulting product is then purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions: N-acetyl-D-proline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to D-proline.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Regeneration of D-proline.
Substitution: Formation of various substituted proline derivatives.
Scientific Research Applications
N-acetyl-D-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in studying proline metabolism and its effects on cellular functions.
Medicine: It is investigated for its potential therapeutic effects, including its role in modulating enzyme activities.
Industry: It is used in the production of pharmaceuticals and as an intermediate in various chemical processes
Comparison with Similar Compounds
N-acetyl-L-proline: Similar in structure but differs in the stereochemistry of the proline moiety.
N-acetyl-L-methionine: Another acetylated amino acid with different functional properties.
N-acetyl-L-cysteine: Known for its antioxidant properties .
Uniqueness: N-acetyl-D-proline is unique due to its specific stereochemistry, which influences its interaction with biological molecules and its stability under various conditions. This makes it particularly valuable in research focused on stereospecific interactions and reactions .
Properties
IUPAC Name |
(2R)-1-acetylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMSLDIYJOSUSW-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352112 | |
Record name | N-acetyl-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59785-68-1 | |
Record name | N-acetyl-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-1-acetylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-acetyl-D-proline interact with SAP and what are the downstream effects of this interaction?
A1: this compound binds to each of the five binding sites of the SAP pentamer. [, ] This interaction is primarily driven by the D-proline headgroup. [] While the exact binding mechanism is still being investigated, X-ray crystallography suggests a potential electrostatic interaction between the carbonyl oxygen of the acetyl group in this compound and the amide group of Gln148 in SAP. [] This binding affinity is significantly strong, particularly when multiple this compound units are presented multivalently. For instance, a decavalent ligand presenting ten this compound headgroups exhibited sub-nanomolar affinity (approximately 250 pM), exceeding the affinity of SAP for amyloid deposits. [] This multivalent interaction can lead to the cross-linking of two SAP pentamers. []
Q2: What is the impact of multivalent presentation of this compound on its interaction with SAP?
A2: Presenting multiple this compound units in a multivalent manner significantly enhances the binding affinity to SAP. [] This is evident in the development of pentavalent and decavalent ligands, which display significantly higher affinity compared to the monovalent this compound. [] The increased avidity arises from the simultaneous engagement of multiple binding sites on the SAP pentamer. This multivalent binding can also promote the cross-linking of SAP pentamers, as observed in the crystal structure of SAP complexed with the decavalent ligand. [] Notably, this cross-linking effect is also observed with the lead drug candidate CPHPC, which similarly presents multiple proline-based groups. [] These findings highlight the potential of multivalent ligands as a strategy for enhancing the targeting of SAP for therapeutic applications.
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